Cas no 1804985-47-4 (Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate)

メチル5-(ジフルオロメチル)-2-ヨードピリジン-4-アセテートは、有機合成化学において重要な中間体として利用される化合物です。特に、ピリジン骨格にジフルオロメチル基とヨード基が導入された構造的特徴から、医薬品や農薬の開発において有用なビルディングブロックとして機能します。高い反応性を持つヨード基は、パラジウムカップリング反応などのクロスカップリング反応に適しており、分子修飾の幅広い可能性を提供します。また、ジフルオロメチル基は代謝安定性の向上や脂溶性の調節に寄与するため、生物活性化合物の設計において重要な役割を果たします。エステル部位はさらに誘導体化が可能なため、多様な変換が期待できます。

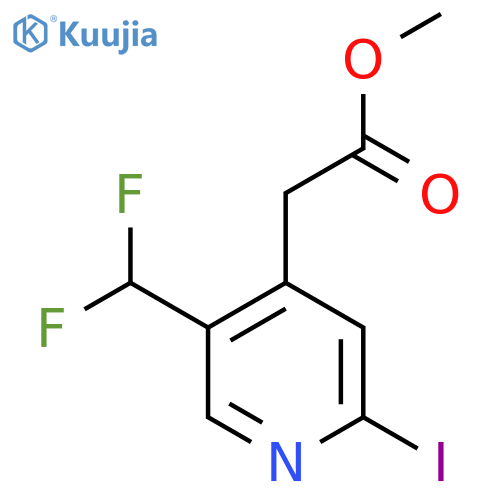

1804985-47-4 structure

商品名:Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate

CAS番号:1804985-47-4

MF:C9H8F2INO2

メガワット:327.066601753235

CID:4849150

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate

-

- インチ: 1S/C9H8F2INO2/c1-15-8(14)3-5-2-7(12)13-4-6(5)9(10)11/h2,4,9H,3H2,1H3

- InChIKey: IRQVEEZQMICPCU-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(CC(=O)OC)=C(C=N1)C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 39.2

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029074788-250mg |

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate |

1804985-47-4 | 97% | 250mg |

$480.00 | 2022-04-01 | |

| Alichem | A029074788-1g |

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate |

1804985-47-4 | 97% | 1g |

$1,549.60 | 2022-04-01 | |

| Alichem | A029074788-500mg |

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate |

1804985-47-4 | 97% | 500mg |

$847.60 | 2022-04-01 |

Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1804985-47-4 (Methyl 5-(difluoromethyl)-2-iodopyridine-4-acetate) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量